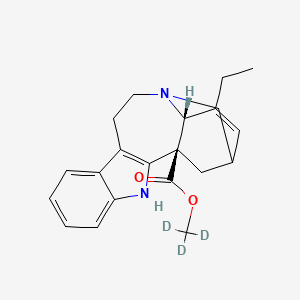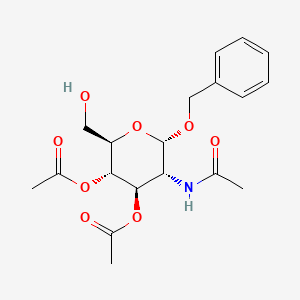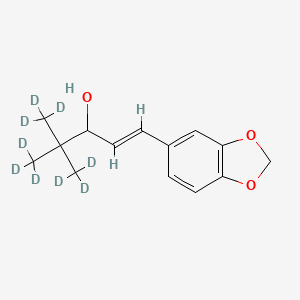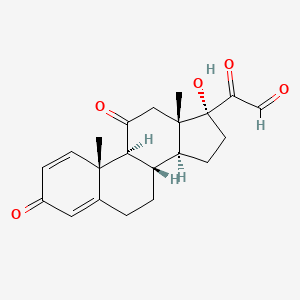
7β-Hydroxy-4-cholesten-3-one-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7β-Hydroxy-4-cholesten-3-one-d7 is a labeled metabolite of cholesterol. It is a deuterium-labeled compound, meaning that it contains deuterium atoms instead of hydrogen atoms. This compound is primarily used in scientific research, particularly in the fields of biochemistry and pharmacology, to study cholesterol metabolism and related pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7β-Hydroxy-4-cholesten-3-one-d7 involves the incorporation of deuterium into the parent compound, 7β-Hydroxy-4-cholesten-3-one. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to ensure the efficient incorporation of deuterium. Quality control measures are implemented to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
7β-Hydroxy-4-cholesten-3-one-d7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 7-oxo-4-cholesten-3-one-d7, while reduction can regenerate the original compound .
Wissenschaftliche Forschungsanwendungen
7β-Hydroxy-4-cholesten-3-one-d7 is widely used in scientific research for various applications:
Chemistry: It is used as a tracer in studies involving cholesterol metabolism and synthesis.
Biology: The compound helps in understanding the biological pathways and mechanisms involving cholesterol.
Medicine: It is used in pharmacokinetic studies to investigate the metabolism and distribution of cholesterol-related drugs.
Wirkmechanismus
The mechanism of action of 7β-Hydroxy-4-cholesten-3-one-d7 involves its role as a labeled metabolite. It is incorporated into biological systems where it participates in cholesterol metabolism. The deuterium labeling allows researchers to track its movement and transformation within the body. The molecular targets and pathways involved include enzymes such as cholesterol oxidase and cytochrome P450 enzymes, which play crucial roles in cholesterol metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7α-Hydroxy-4-cholesten-3-one: This compound is an isomer of 7β-Hydroxy-4-cholesten-3-one and is involved in bile acid metabolism.
7β-Hydroxycholesterol: Another related compound that plays a role in cholesterol metabolism.
Uniqueness
7β-Hydroxy-4-cholesten-3-one-d7 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more precise tracking and analysis of metabolic pathways compared to non-labeled compounds .
Eigenschaften
CAS-Nummer |
1262046-74-1 |
|---|---|
Molekularformel |
C₂₇H₃₇D₇O₂ |
Molekulargewicht |
407.68 |
Synonyme |
(7β)-7-Hydroxycholest-4-en-3-one-d7; 4-7β-Hydroxycholestenone-d7; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












